molecular formula C11H16N2O2 B1475820 2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 2098121-79-8

2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B1475820
CAS No.: 2098121-79-8
M. Wt: 208.26 g/mol
InChI Key: PJGWXGFOILGDIN-UHFFFAOYSA-N
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Description

The compound “2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione” likely belongs to the class of pyrrolopyridine derivatives . Pyrrolopyridine derivatives have been studied for their potential activities against various types of tumors . They are known to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays an essential role in various types of tumors .


Chemical Reactions Analysis

Pyrrolopyridine derivatives, such as “this compound”, are known to exhibit potent activities against FGFR1, 2, and 3 . They inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings and derivatives, including pyrrolizines and pyrrolidine diones, are extensively utilized in medicinal chemistry to create compounds for treating human diseases. Their sp3-hybridization allows efficient exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional coverage of molecules. This feature is crucial for designing new compounds with diverse biological profiles, highlighting the pyrrolidine ring's importance in drug candidates' binding modes to proteins. Research indicates that different stereoisomers and spatial orientations of substituents on the pyrrolidine ring can lead to varied biological profiles, underscoring the versatility and potential of pyrrolidine-based structures in drug development (Li Petri et al., 2021).

Diketopyrrolopyrroles: Optical Properties and Applications

Diketopyrrolopyrroles, closely related to pyrrolidine diones, are highlighted for their widespread use as dyes in various applications, including electronics and fluorescence imaging. Their structural versatility and significant optical properties, such as strong bathochromic shifts in absorption and increased two-photon absorption cross-section, showcase the potential of pyrrolidine-related compounds in materials science. These features ensure that diketopyrrolopyrroles will continue to attract attention for future applications, from high-quality pigments to advanced optical materials (Grzybowski & Gryko, 2015).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridines, which share structural similarities with the compound , have been particularly versatile in interacting with kinases through multiple binding modes. This versatility has led to the scaffold being used extensively in kinase inhibitor design, showcasing the significant therapeutic potential of pyrrolidine and pyridine derivatives in treating various diseases, including cancer. The adaptability of these structures in achieving multiple kinase binding modes underlines their importance in the development of targeted therapies (Wenglowsky, 2013).

Biochemical Analysis

Biochemical Properties

2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit hematopoietic progenitor kinase 1 (HPK1), which is involved in the regulation of immune responses and cancer cell growth . The interaction between this compound and HPK1 is characterized by the binding of the compound to the kinase domain, thereby inhibiting its activity and downstream signaling pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis. This compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and proliferation . Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of HPK1, leading to its inhibition and subsequent downregulation of downstream signaling pathways . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating the potential for prolonged therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, resulting in the formation of metabolites that are excreted via the liver and kidneys. These metabolic pathways play a crucial role in determining the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various tissues, including the liver, kidneys, and tumor sites. Its localization and accumulation in target tissues are essential for its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, it may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria, to exert its effects on gene expression and cellular metabolism.

Properties

IUPAC Name

2-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c14-10-8-3-4-12-5-9(8)11(15)13(10)6-7-1-2-7/h7-9,12H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGWXGFOILGDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)C3CCNCC3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 3
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 4
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 5
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 6
2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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